1-(Benzylamino)-2-(2-cyanoethyl)-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile
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Overview
Description
1-(BENZYLAMINO)-2-(2-CYANOETHYL)-3-ME-PYRIDO(1,2-A)BENZIMIDAZOLE-4-CARBONITRILE is a complex organic compound that belongs to the class of pyridobenzimidazoles
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(BENZYLAMINO)-2-(2-CYANOETHYL)-3-ME-PYRIDO(1,2-A)BENZIMIDAZOLE-4-CARBONITRILE typically involves multi-step organic reactions. Common starting materials might include benzylamine, cyanoethyl compounds, and pyridobenzimidazole derivatives. The reaction conditions often require specific catalysts, solvents, and controlled temperatures to achieve the desired product.
Industrial Production Methods
Industrial production methods for such compounds usually involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1-(BENZYLAMINO)-2-(2-CYANOETHYL)-3-ME-PYRIDO(1,2-A)BENZIMIDAZOLE-4-CARBONITRILE can undergo various chemical reactions, including:
Oxidation: Conversion to oxidized derivatives using oxidizing agents.
Reduction: Reduction of specific functional groups using reducing agents.
Substitution: Nucleophilic or electrophilic substitution reactions to introduce new functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens, alkylating agents, and acids/bases are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield ketones or aldehydes, while substitution could introduce various functional groups like halides or alkyl groups.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its biological activity, including antimicrobial and anticancer properties.
Medicine: Potential therapeutic agent for treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(BENZYLAMINO)-2-(2-CYANOETHYL)-3-ME-PYRIDO(1,2-A)BENZIMIDAZOLE-4-CARBONITRILE involves its interaction with specific molecular targets and pathways. These may include binding to enzymes, receptors, or DNA, leading to modulation of biological processes. Detailed studies are required to elucidate the exact mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 1-(BENZYLAMINO)-2-(2-CYANOETHYL)-PYRIDO(1,2-A)BENZIMIDAZOLE-4-CARBONITRILE
- 1-(AMINO)-2-(2-CYANOETHYL)-3-ME-PYRIDO(1,2-A)BENZIMIDAZOLE-4-CARBONITRILE
Uniqueness
1-(BENZYLAMINO)-2-(2-CYANOETHYL)-3-ME-PYRIDO(1,2-A)BENZIMIDAZOLE-4-CARBONITRILE is unique due to its specific substitution pattern and functional groups, which confer distinct chemical and biological properties compared to similar compounds.
Properties
Molecular Formula |
C23H19N5 |
---|---|
Molecular Weight |
365.4 g/mol |
IUPAC Name |
1-(benzylamino)-2-(2-cyanoethyl)-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile |
InChI |
InChI=1S/C23H19N5/c1-16-18(10-7-13-24)22(26-15-17-8-3-2-4-9-17)28-21-12-6-5-11-20(21)27-23(28)19(16)14-25/h2-6,8-9,11-12,26H,7,10,15H2,1H3 |
InChI Key |
AIDGUQJBUCTYNU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=NC3=CC=CC=C3N2C(=C1CCC#N)NCC4=CC=CC=C4)C#N |
Origin of Product |
United States |
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